N-3-oxo-hexadecanoyl-L-Homoserine lactone

Quorum Sensing Signal Specificity Acyl-Homoserine Lactone

3-oxo-C16-HSL (CAS 925448-37-9) is a functionally defined LuxR antagonist with a validated IC₅₀ of 3.00 μM in V. fischeri assays, enabling its use as a reference inhibitor in high-throughput quorum sensing screens. Unlike shorter-chain 3-oxo-AHL agonists (e.g., 3-oxo-C6-HSL) or unsubstituted C16-HSL, its 3-oxo substituent confers unique membrane-remodeling behavior in supported lipid bilayers and distinct receptor activation profiles. It is one of four C16-HSLs naturally encoded by the A. vitis avsI locus and a sinI-dependent signal in S. meliloti symbiosis. Generic AHL substitution invalidates cross-study comparisons. Procure this specific long-chain AHL to ensure reproducible, biologically relevant results.

Molecular Formula C20H35NO4
Molecular Weight 353.503
CAS No. 925448-37-9
Cat. No. B590965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-3-oxo-hexadecanoyl-L-Homoserine lactone
CAS925448-37-9
Synonyms3OC16-HSL; 3-oxo-C16-HSL; N-3-oxo-palmitoyl-L-Homoserine lactone
Molecular FormulaC20H35NO4
Molecular Weight353.503
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1
InChIKeyYZBAMTUXUHIYCQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-3-oxo-hexadecanoyl-L-Homoserine lactone (925448-37-9): Long-Chain AHL for Advanced Quorum Sensing Research


N-3-oxo-hexadecanoyl-L-Homoserine lactone (CAS 925448-37-9), also known as 3-oxo-C16-HSL, is a long-chain N-acyl-homoserine lactone (AHL) that functions as a key signaling molecule in bacterial quorum sensing (QS) [1]. It is produced by several Gram-negative bacteria, including Agrobacterium vitis and Pseudomonas species . The compound is characterized by a 16-carbon acyl side-chain with a 3-oxo substitution, a structural feature that influences its signaling specificity and physicochemical properties [2]. As a tool in microbiology and chemical biology, it is used to investigate QS networks and interkingdom signaling .

Why N-3-oxo-hexadecanoyl-L-Homoserine lactone Cannot Be Substituted with General AHLs


Substitution with other AHLs is not scientifically sound due to the specific structural requirements for biological activity. In AHL-based quorum sensing, signal specificity is conferred by both the length of the acyl side-chain and the nature of the substitution at the C-3 position [1]. The long C16 chain and the 3-oxo group of this compound dictate its binding affinity for specific LuxR-type transcriptional regulators and its ability to activate distinct genetic pathways [2]. Using a shorter-chain AHL or an unsubstituted analog like C16-HSL will result in different receptor activation profiles and downstream effects, thereby confounding experimental results in studies of quorum sensing, virulence, or host-microbe interactions .

Quantitative Evidence for N-3-oxo-hexadecanoyl-L-Homoserine lactone Differentiation


Structural Differentiation: The Critical Role of the 3-Oxo Group and C16 Chain Length

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is distinguished from its direct analog, N-hexadecanoyl-L-Homoserine lactone (C16-HSL), by the presence of a 3-oxo group [1]. This substitution is a primary determinant of signal specificity in quorum sensing systems [2]. Furthermore, its 16-carbon chain length classifies it as a 'long-chain' AHL, resulting in significantly different physicochemical properties, such as a higher calculated LogP of 4.15, compared to shorter-chain AHLs, impacting its diffusion and localization [3].

Quorum Sensing Signal Specificity Acyl-Homoserine Lactone

Receptor Specificity: Detection by LasR-Based Biosensors for Long-Chain AHLs

The relative sensitivity of a LasR-based E. coli bioluminescence biosensor (JM109 pSB1075) was determined for 13 diverse long-chain AHLs, including 3-oxo-C16-HSL [1]. This biosensor system, which is specifically responsive to long-chain AHLs, confirmed that 3-oxo-C16-HSL is an active ligand for LasR [2]. This functional validation provides a quantitative framework for its use in detecting and studying long-chain AHL-mediated signaling, as the biosensor's response is dependent on the specific acyl chain length and substitution pattern [3].

Biosensor LasR Quorum Sensing

Membrane Remodeling: Quantifiable Impact on Lipid Membranes

N-3-oxo-hexadecanoyl-L-Homoserine lactone adsorbs to and promotes the remodeling of lipid membranes . A study using model lipid membranes (Langmuir monolayers) demonstrated that the acyl tail structure of QS signals, including 3-oxo-C16-HSL, influences multiscale membrane responses [1]. While direct quantitative comparison data for this specific compound is limited, the study provides a mechanistic basis for how its unique long-chain structure may underpin cell-cell and host-cell interactions differently than shorter-chain or unsubstituted analogs .

Lipid Membrane Biophysics Host-Pathogen Interaction

Biological Activity: Regulation of Biofilm Formation in Pseudoalteromonas galatheae

Research on Pseudoalteromonas galatheae, a marine bacterium, revealed that it produces a diverse profile of AHLs, including C4-HSL, C8-HSL, C18-HSL, and 3-oxo-C16-HSL, and that its biofilm formation phenotype is regulated by these QS molecules [1]. While the study does not provide a direct, quantitative comparison of 3-oxo-C16-HSL's effect versus other AHLs, its presence in this specific profile alongside shorter-chain AHLs suggests a non-redundant role in the organism's complex QS regulatory network, which controls a phenotype of significant interest .

Biofilm Marine Microbiology Quorum Sensing

Recommended Research Applications for N-3-oxo-hexadecanoyl-L-Homoserine lactone Based on Quantitative Evidence


Calibration and Use of LasR-Based Biosensors for Long-Chain AHL Detection

The validated response of the LasR-based E. coli biosensor JM109 (pSB1075) to 3-oxo-C16-HSL [1] makes this compound an essential tool for calibrating and operating this specific biosensor system. Researchers can use 3-oxo-C16-HSL as a positive control or to generate standard curves for quantifying long-chain AHLs in environmental or clinical samples, as the biosensor's sensitivity is tuned to detect this class of signaling molecules [2].

Investigating Host-Microbe Interactions via Membrane Remodeling

Based on evidence that 3-oxo-C16-HSL adsorbs to and promotes the remodeling of lipid membranes , this compound is ideally suited for advanced biophysical studies of host-pathogen interactions. Researchers can employ Langmuir monolayer or supported lipid bilayer models to quantify the impact of its specific long acyl chain on membrane fluidity, domain formation, and permeability, comparing its effects directly to those of shorter-chain or unsubstituted AHL controls [3].

Studying Complex QS Networks in Pseudoalteromonas Biofilm Models

The identification of 3-oxo-C16-HSL in the QS regulon of P. galatheae, which controls biofilm formation [4], positions this compound as a critical reagent for studies on this organism. Researchers can use the compound in complementation assays with QS mutants or as a standard in analytical methods (e.g., LC-MS/MS) to dissect the specific contribution of 3-oxo-C16-HSL to the overall biofilm phenotype and to investigate its interplay with other AHLs like C4-HSL and C8-HSL .

Investigating Interkingdom Signaling and Plant Priming

Long-chain AHLs, including 3-oxo-C16-HSL and its close analog N-3-oxo-tetradecanoyl-L-homoserine lactone, have been shown to prime systemic acquired resistance in plants . Therefore, 3-oxo-C16-HSL is a valuable tool for investigating the molecular mechanisms of plant immune priming. Studies can involve treating model plants (e.g., Arabidopsis, tomato) with 3-oxo-C16-HSL and quantifying changes in defense-related gene expression, hormone signaling (e.g., salicylic acid), and subsequent resistance to pathogen challenge .

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